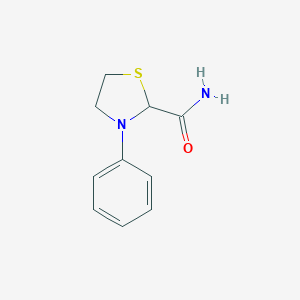

3-Phenyl-1,3-thiazolidine-2-carboxamide

Description

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28g/mol |

IUPAC Name |

3-phenyl-1,3-thiazolidine-2-carboxamide |

InChI |

InChI=1S/C10H12N2OS/c11-9(13)10-12(6-7-14-10)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H2,11,13) |

InChI Key |

INURAHOHGXTRFD-UHFFFAOYSA-N |

SMILES |

C1CSC(N1C2=CC=CC=C2)C(=O)N |

Canonical SMILES |

C1CSC(N1C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 3-Phenyl-1,3-thiazolidine-2-carboxamide

The synthesis of thiazolidine derivatives often utilizes methods such as the Hantzsch synthesis, which involves the condensation of α-haloketones or aldehydes with thioamides. This approach allows for the efficient production of compounds like this compound, facilitating further modifications to enhance biological activity .

Biological Activities

This compound and its derivatives exhibit a range of biological activities:

1. Antimicrobial Activity

- Studies have shown that thiazolidine derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds derived from thiazolidine have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising Minimum Inhibitory Concentration (MIC) values .

2. Antioxidant Properties

- The compound has also been investigated for its antioxidant capabilities. Thiazolidine derivatives have shown potential in scavenging free radicals and inhibiting oxidative stress markers, which are crucial in preventing cellular damage .

3. Enzyme Inhibition

- Recent research highlights the role of this compound in inhibiting enzymes such as xanthine oxidase (XO), which is involved in uric acid production. Compounds with this structure have demonstrated superior inhibitory activity compared to standard treatments like allopurinol, indicating their potential in managing hyperuricemia .

4. Anticancer Potential

- The compound's ability to induce apoptosis in cancer cells has been a focal point of research. Thiazolidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study conducted on a series of thiazolidine derivatives revealed that specific modifications to the 3-Phenyl group significantly enhanced antimicrobial efficacy. For example, derivatives with halogen substitutions exhibited improved MIC values against tested bacterial strains, showcasing the importance of structural variations in optimizing biological activity .

Case Study: Enzyme Inhibition

In an investigation focused on xanthine oxidase inhibition, researchers synthesized several thiazolidine derivatives and evaluated their inhibitory effects. Compound 6k was identified as a potent inhibitor with an IC50 value significantly lower than that of allopurinol, highlighting the therapeutic potential of these compounds in treating conditions related to uric acid metabolism .

Preparation Methods

Cysteine-Based Cyclization

The thiazolidine core is typically constructed via condensation of L-cysteine derivatives with aldehydes. For 3-phenyl substitution, benzaldehyde or its derivatives react with cysteine under acidic or basic conditions. For example, L-cysteine reacts with 3-phenylpropanal in ethanol at reflux (78°C) in the presence of p-toluenesulfonic acid (p-TsOH) to form 3-phenyl-1,3-thiazolidine-4-carboxylic acid intermediates. This step proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde carbonyl, followed by cyclization to form the five-membered thiazolidine ring.

Key Reaction Parameters:

Introduction of the Carboxamide Group

Carbamoylation of Thiazolidine Intermediates

The carboxamide group at position 2 is introduced via carbamoylation of the thiazolidine amine. In a representative procedure, 2-(2-phenylethyl)thiazolidine is treated with methyl isocyanate in tetrahydrofuran (THF) at 50°C for 3.5 hours to yield 3-phenyl-1,3-thiazolidine-2-carboxamide. Alternative reagents include thiophosgene for thiocarboxamides, though carboxamides are preferentially formed using isocyanates.

Optimization Insights:

Acetylative Pathways

Patent literature describes a one-pot synthesis using acetic anhydride in ethanol at 40–85°C to simultaneously acetylate the amine and form carboxylate derivatives. While this method primarily generates N-acetyl-1,3-thiazolidin-4-carboxylic acid, modifying the reagent to urea or ammonia could redirect the pathway toward carboxamide formation.

Stereochemical Considerations and Diastereomer Separation

Epimerization at C4

The thiazolidine ring contains two chiral centers (C2 and C4), leading to diastereomeric mixtures. For example, condensation of L-(R)-cysteine with ethyl pyruvate produces a 1:1 mixture of cis- and trans-thiazolidine diastereomers. Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) eluent resolves these isomers, with retention times of 12.1 min (cis) and 14.3 min (trans).

Mitigation Strategies:

-

Low-Temperature Reactions : Conducting reactions below 25°C minimizes epimerization.

-

Stereoselective Catalysts : Use of chiral bases like (R)-1,1'-bi-2-naphthol improves enantiomeric excess.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR spectra of this compound exhibit characteristic signals:

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (C18 column, acetonitrile:water 70:30) confirms purity >95% for most synthetic batches.

Comparative Analysis of Synthetic Routes

*Yield reflects N-acetyl derivative; carboxamide requires reagent modification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenyl-1,3-thiazolidine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step approaches, such as coupling a phenyl-substituted thiazolidine precursor with a carboxamide group. Key steps include:

- Catalysts : Lewis acids/bases (e.g., Pd(dppf)₂Cl₂ for cross-coupling) and carbodiimide coupling agents .

- Conditions : Temperature (55–80°C), solvent selection (dioxane/water mixtures), and reaction time (overnight for cyclization) .

- Purification : Column chromatography or recrystallization ensures purity (>95% via HPLC) .

- Yield Optimization : Controlled stoichiometry and catalyst loading improve efficiency (up to 96% yield reported in analogous syntheses) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry; 2D COSY/HMBC resolves connectivity in the thiazolidine ring .

- IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) verify functional groups .

- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel) validate compound integrity .

Q. How can substitution reactions be tailored to modify the thiazolidine ring?

- Methodological Answer :

- Electrophilic Substitution : Bromination or nitration at the phenyl ring requires directing groups (e.g., methyl) and catalysts (FeBr₃) .

- Nucleophilic Attack : Thiazolidine’s sulfur atom reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) to form sulfonium intermediates .

- Oxidation/Reduction : Controlled oxidation (H₂O₂) converts thiazolidine to thiazole derivatives; NaBH₄ reduces amides to amines .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in substitution reactions?

- Methodological Answer :

- Quantum Calculations : Density Functional Theory (DFT) models transition states to predict substitution sites (e.g., sulfur vs. nitrogen reactivity) .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction pathways (e.g., acetonitrile vs. DMF) .

- HOMO/LUMO Analysis : Electron-deficient regions (LUMO) guide nucleophilic attack, while steric maps (Molecular Dynamics) highlight steric hindrance .

Q. What strategies resolve contradictory data in biological activity assays?

- Methodological Answer :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cell viability (MTT assays) to confirm target engagement .

- SAR Studies : Introduce substituents (e.g., halogens or methyl groups) to isolate pharmacophores and eliminate off-target effects .

- Metabolomics : LC-MS/MS identifies metabolites to distinguish prodrug activation from direct activity .

Q. How can reaction engineering improve scalability for multi-step syntheses?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize intermediate isolation, enhancing throughput (e.g., Pd-catalyzed cross-coupling) .

- Process Control : DoE (Design of Experiments) optimizes variables (pH, temperature) for reproducible yields .

- Membrane Technologies : Nanofiltration removes by-products in real-time, reducing purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.